molecular formula C14H15BrN2O B13689452 5-Bromo-4-(4-butylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-butylphenyl)imidazole-2-carbaldehyde

Katalognummer: B13689452
Molekulargewicht: 307.19 g/mol
InChI-Schlüssel: CSQQAQHPMBHDLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD33022644” is a chemical entity with unique properties and applications It is known for its specific molecular structure and has been studied for various scientific and industrial purposes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022644” involves specific reaction conditions and reagents. The preparation method typically includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of “MFCD33022644” is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and safety during production.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD33022644” undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.

    Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

“MFCD33022644” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of “MFCD33022644” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effect. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

“MFCD33022644” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD33022645” or “MFCD33022646”.

    Uniqueness: The specific molecular structure and properties of “MFCD33022644” make it distinct from other compounds. Its unique reactivity and applications set it apart in various fields of research and industry.

Eigenschaften

Molekularformel

C14H15BrN2O

Molekulargewicht

307.19 g/mol

IUPAC-Name

5-bromo-4-(4-butylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C14H15BrN2O/c1-2-3-4-10-5-7-11(8-6-10)13-14(15)17-12(9-18)16-13/h5-9H,2-4H2,1H3,(H,16,17)

InChI-Schlüssel

CSQQAQHPMBHDLZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.